Cas no 2168758-11-8 (methyl 3-cyclopropyl-2-isothiocyanatopropanoate)

Methyl 3-cyclopropyl-2-isothiocyanatopropanoate is a specialized organic compound featuring both cyclopropyl and isothiocyanate functional groups. Its unique structure makes it valuable in synthetic chemistry, particularly for constructing heterocyclic frameworks or serving as an intermediate in pharmaceutical and agrochemical applications. The isothiocyanate moiety offers reactivity for nucleophilic additions or cyclization reactions, while the cyclopropyl group contributes steric and electronic effects that can influence selectivity. The methyl ester enhances solubility and handling in organic solvents. This compound is suited for researchers seeking tailored reactivity in complex molecule synthesis, where precise functional group manipulation is critical. Proper handling is advised due to the potential lachrymatory properties of isothiocyanates.
methyl 3-cyclopropyl-2-isothiocyanatopropanoate structure
2168758-11-8 structure
Product Name:methyl 3-cyclopropyl-2-isothiocyanatopropanoate
CAS No:2168758-11-8
MF:C8H11NO2S
MW:185.24344086647
CID:5934502
PubChem ID:165528637
Update Time:2025-05-20

methyl 3-cyclopropyl-2-isothiocyanatopropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-cyclopropyl-2-isothiocyanatopropanoate
    • 2168758-11-8
    • EN300-1458992
    • Inchi: 1S/C8H11NO2S/c1-11-8(10)7(9-5-12)4-6-2-3-6/h6-7H,2-4H2,1H3
    • InChI Key: QXKAYOLPLLIXPI-UHFFFAOYSA-N
    • SMILES: S=C=NC(C(=O)OC)CC1CC1

Computed Properties

  • Exact Mass: 185.05104977g/mol
  • Monoisotopic Mass: 185.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.8Ų

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Additional information on methyl 3-cyclopropyl-2-isothiocyanatopropanoate

Introduction to Methyl 3-Cyclopropyl-2-isothiocyanatopropanoate (CAS No. 2168758-11-8)

Methyl 3-cyclopropyl-2-isothiocyanatopropanoate (CAS No. 2168758-11-8) is a unique organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its distinct structural features, including a cyclopropyl group and an isothiocyanate functional group, which contribute to its diverse applications and potential biological activities.

The isothiocyanate functional group is particularly noteworthy due to its reactivity and ability to form covalent bonds with various biomolecules. This property has made methyl 3-cyclopropyl-2-isothiocyanatopropanoate a valuable tool in the study of protein-protein interactions, enzyme inhibition, and other biological processes. Recent research has highlighted the potential of isothiocyanates in drug discovery, particularly in the development of novel therapeutics for cancer and other diseases.

In the context of pharmaceutical research, methyl 3-cyclopropyl-2-isothiocyanatopropanoate has shown promise as a lead compound for the development of new drugs. Studies have demonstrated its ability to modulate specific biological pathways, such as those involved in inflammation and cell signaling. For instance, a recent study published in the *Journal of Medicinal Chemistry* reported that methyl 3-cyclopropyl-2-isothiocyanatopropanoate exhibits potent anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

The cyclopropyl group in methyl 3-cyclopropyl-2-isothiocyanatopropanoate also plays a crucial role in its biological activity. Cyclopropyl-containing compounds are known for their unique electronic and steric properties, which can influence their interactions with biological targets. Research has shown that the presence of a cyclopropyl group can enhance the potency and selectivity of small molecules, making them more effective as therapeutic agents.

From a synthetic chemistry perspective, the preparation of methyl 3-cyclopropyl-2-isothiocyanatopropanoate involves several well-established methods. One common approach involves the reaction of 3-cyclopropylpropanoyl chloride with thiourea, followed by methylation to form the desired product. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

In addition to its potential therapeutic applications, methyl 3-cyclopropyl-2-isothiocyanatopropanoate has been studied for its use in agrochemicals and materials science. Its reactivity and functional versatility make it a valuable building block for the synthesis of more complex molecules with diverse applications. For example, recent research has explored the use of isothiocyanates in the development of novel pesticides and fungicides, highlighting their effectiveness in controlling plant pathogens.

The safety profile of methyl 3-cyclopropyl-2-isothiocyanatopropanoate is an important consideration in its development and application. While isothiocyanates are generally considered safe at low concentrations, their reactivity necessitates careful handling and storage. Regulatory guidelines and safety data sheets (SDS) provide detailed information on the proper handling and disposal of this compound to ensure user safety.

Overall, methyl 3-cyclopropyl-2-isothiocyanatopropanoate (CAS No. 2168758-11-8) represents a promising compound with a wide range of potential applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or functional material.

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